Tetrahydroxidocadmiate(2-)
Description
Tetrahydroxidocadmiate(2−), with the chemical formula [Cd(OH)₄]²⁻, is a cadmium-containing anionic complex formed in highly alkaline aqueous solutions. It consists of a central cadmium ion coordinated by four hydroxide ligands in a tetrahedral geometry. This compound is typically generated through the dissolution of cadmium hydroxide (Cd(OH)₂) in excess hydroxide ions (OH⁻), as shown in the reaction:
$$ \text{Cd(OH)}₂ + 2\text{OH}^− \rightarrow [\text{Cd(OH)}₄]^{2−} $$
Properties
Molecular Formula |
CdH8O4 |
|---|---|
Molecular Weight |
184.48 g/mol |
IUPAC Name |
cadmium;tetrahydrate |
InChI |
InChI=1S/Cd.4H2O/h;4*1H2 |
InChI Key |
UJEOXLMXZQJSNE-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[Cd] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cadmium Compounds
Cadmium Oxalate (CdC₂O₄)
Cadmium oxalate is a cadmium salt of oxalic acid, featuring a Cd²⁺ ion coordinated by oxalate (C₂O₄²⁻) ligands. Key distinctions from Tetrahydroxidocadmiate(2−) include:
Structural and Chemical Differences
Toxicity and Environmental Impact
Both compounds pose significant health risks due to cadmium’s carcinogenicity. However, cadmium oxalate’s lower solubility may reduce acute environmental mobility compared to the more ionizable Tetrahydroxidocadmiate(2−).
Other Related Compounds
- Cadmium Hydroxide (Cd(OH)₂) : The parent compound of Tetrahydroxidocadmiate(2−), insoluble in water but reactive in acidic or strongly alkaline conditions.
- Cadmium Chloride (CdCl₂) : Highly soluble and used in electroplating, contrasting with the hydroxide complex’s alkaline stability.
Stability and Decomposition
Industrial Relevance
- Battery Technology: Tetrahydroxidocadmiate(2−) is integral to nickel-cadmium batteries, while cadmium oxalate sees niche use in ceramic glazes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
